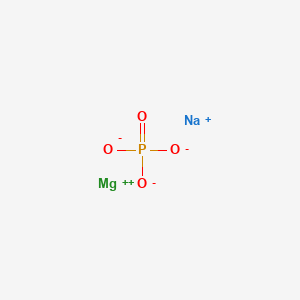
Phosphoric acid, magnesium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, magnesium sodium salt is a compound that combines the properties of phosphoric acid, magnesium, and sodium. It is a versatile compound used in various applications due to its unique chemical properties. This compound is often utilized in industrial, chemical, and biological contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, magnesium sodium salt can be synthesized through the neutralization reaction of phosphoric acid with magnesium and sodium hydroxides. The reaction typically involves the following steps:
Mixing: Phosphoric acid is mixed with magnesium hydroxide and sodium hydroxide in a controlled environment.
Reaction: The mixture is heated to facilitate the reaction, forming the desired salt.
Crystallization: The resulting solution is cooled to allow the salt to crystallize.
Separation: The crystals are separated from the solution and dried.
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature and high-pressure hydrolysis processes. This method ensures a stable product quality and reduces production costs compared to traditional methods .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, magnesium sodium salt undergoes various chemical reactions, including:
Neutralization: Reacts with acids and bases to form salts and water.
Substitution: Can participate in substitution reactions where one or more of its ions are replaced by other ions.
Complexation: Forms complexes with metal ions, which can be used in various applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Acids: Such as hydrochloric acid and sulfuric acid.
Bases: Such as sodium hydroxide and potassium hydroxide.
Metal Ions: Such as calcium and iron.
Major Products Formed
The major products formed from these reactions include various phosphate salts and complexes, which have applications in different fields .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, magnesium sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Plays a role in biological systems, particularly in the regulation of phosphate levels.
Medicine: Utilized in dental and orthopedic applications due to its ability to form strong bonds with calcium.
Industry: Used in the production of fertilizers, detergents, and other industrial products
Wirkmechanismus
The mechanism of action of phosphoric acid, magnesium sodium salt involves its ability to bind with various ions and molecules. It acts as a sequestering agent, binding divalent cations such as calcium and magnesium. This binding ability makes it useful in various applications, including water treatment and medicine .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, magnesium sodium salt can be compared with other similar compounds, such as:
Sodium phosphate: Used in similar applications but lacks the magnesium component.
Magnesium phosphate: Similar in function but does not contain sodium.
Calcium phosphate: Often used in medical applications but has different chemical properties.
The uniqueness of this compound lies in its combined properties of magnesium and sodium, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
25640-28-2 |
|---|---|
Molekularformel |
MgNaO4P |
Molekulargewicht |
142.27 g/mol |
IUPAC-Name |
magnesium;sodium;phosphate |
InChI |
InChI=1S/Mg.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 |
InChI-Schlüssel |
YJGHGAPHHZGFMF-UHFFFAOYSA-K |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[Na+].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)






